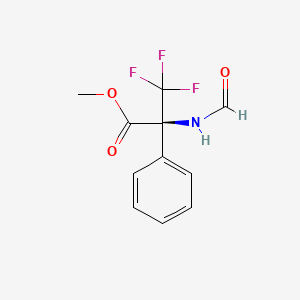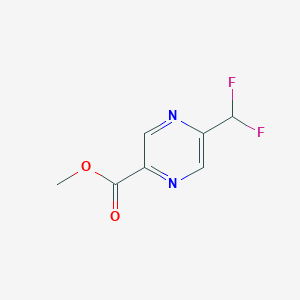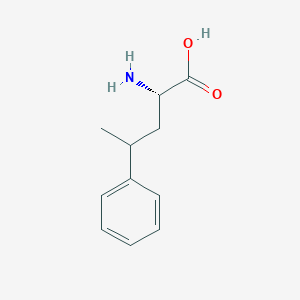
(S)-2-Amino-4-phenyl-pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-4-phenyl-pentanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in proteins and is classified as a non-polar, aromatic amino acid due to the presence of a benzyl side chain. This compound is vital for various metabolic processes and is a precursor for the synthesis of other important molecules such as tyrosine, dopamine, norepinephrine, and epinephrine.
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One of the classical methods for synthesizing this compound involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield the desired amino acid.
Enzymatic Synthesis: Enzymatic methods using phenylalanine ammonia-lyase (PAL) can also be employed to produce this compound from trans-cinnamic acid.
Industrial Production Methods:
Fermentation: Industrially, this compound is often produced through microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce the amino acid, which is then extracted and purified from the fermentation broth.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as tyrosine.
Reduction: Reduction reactions are less common for this compound but can be used to modify its structure.
Substitution: The amino group of this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Tyrosine: Oxidation of this compound can yield tyrosine, another essential amino acid.
Derivatives: Various substituted phenylalanine derivatives can be synthesized through substitution reactions.
科学研究应用
(S)-2-Amino-4-phenyl-pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It plays a critical role in studying protein structure and function.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as depression, chronic pain, and vitiligo.
Industry: It is used in the production of artificial sweeteners like aspartame and in the synthesis of various pharmaceuticals.
作用机制
(S)-2-Amino-4-phenyl-pentanoic acid exerts its effects primarily through its role as a precursor for the synthesis of neurotransmitters. It is converted into tyrosine, which is further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for regulating mood, cognition, and the body’s response to stress. The molecular targets include enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to other neurotransmitters.
相似化合物的比较
Tyrosine: Another aromatic amino acid that is synthesized from (S)-2-Amino-4-phenyl-pentanoic acid and shares similar metabolic pathways.
Tryptophan: An essential amino acid with an indole side chain, involved in the synthesis of serotonin and melatonin.
Histidine: An essential amino acid with an imidazole side chain, involved in the synthesis of histamine.
Uniqueness: this compound is unique due to its role as a precursor for multiple neurotransmitters and its involvement in various metabolic pathways. Its aromatic benzyl side chain distinguishes it from other amino acids and contributes to its specific chemical properties and biological functions.
属性
IUPAC Name |
(2S)-2-amino-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8?,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHGQIHRAUVHOE-HTLJXXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

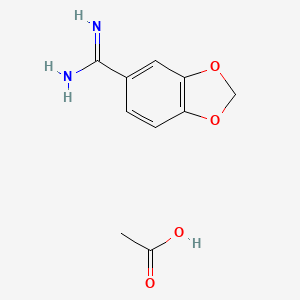
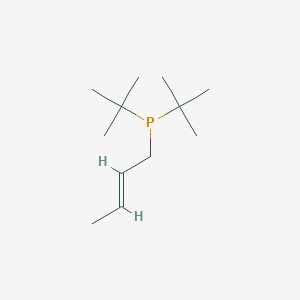

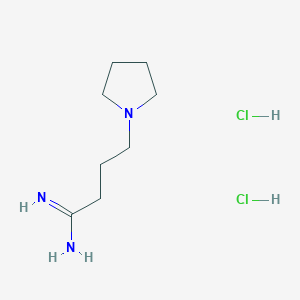

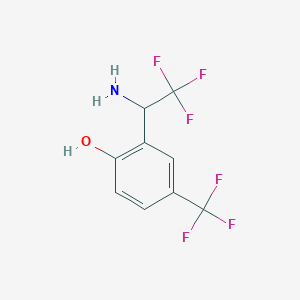
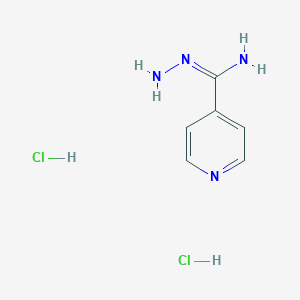
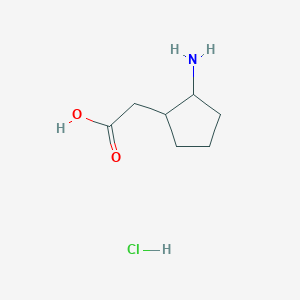
![1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B6354356.png)

